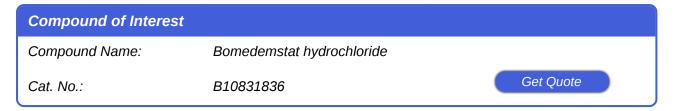


Application Note: Interrogating Bomedemstat Resistance Mechanisms in Myeloproliferative Neoplasms using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Bomedemstat (IMG-7289) is an investigational, orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic enzyme.[1][2] LSD1 plays a crucial role in the self-renewal of malignant myeloid cells and the differentiation of myeloid progenitors, making it a compelling therapeutic target in myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).[2][3][4] Bomedemstat works by inhibiting LSD1, which leads to the maturation of megakaryocytes and a reduction in platelet counts.[5] Clinical trials have demonstrated its potential in treating MPNs, showing efficacy in patients who are resistant or intolerant to other therapies.[6][7][8]

Despite the promise of targeted therapies like Bomedemstat, the development of drug resistance remains a significant challenge in cancer treatment. While specific mechanisms of acquired resistance to Bomedemstat in MPNs have yet to be clinically defined, preclinical studies with LSD1 inhibitors in other cancers, such as small cell lung cancer, suggest that resistance can emerge through transcriptional reprogramming. A notable mechanism involves a shift from a neuroendocrine to a mesenchymal-like cellular state, which confers intrinsic resistance to LSD1 inhibition.[9] This application note provides a detailed protocol for utilizing CRISPR-Cas9 genome-wide screening to identify genes and pathways that drive resistance to Bomedemstat, using this potential transcriptional reprogramming as a hypothetical framework.



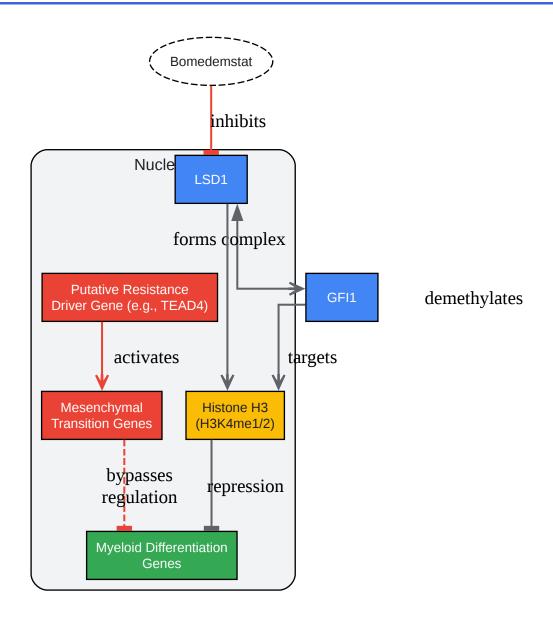


Putative Bomedemstat Signaling Pathway and Resistance

Bomedemstat's primary target, LSD1, is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[10][11] In the context of MPNs, LSD1 is a critical component of a transcriptional repressor complex that includes Growth Factor Independent 1 (GFI1).[11] This complex represses the expression of genes that promote myeloid differentiation. By inhibiting LSD1, Bomedemstat disrupts this repressor complex, leading to the expression of differentiation-associated genes and a reduction in the proliferation of malignant hematopoietic stem and progenitor cells.[10][11]

A potential mechanism of resistance to Bomedemstat could involve the activation of alternative signaling pathways that bypass the need for LSD1-mediated transcriptional control, leading to a mesenchymal-like state that is less dependent on the pathways regulated by LSD1.





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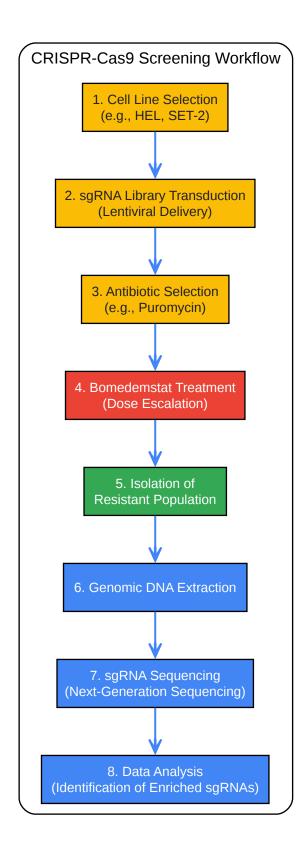
Bomedemstat's mechanism and a putative resistance pathway.

Using CRISPR-Cas9 to Identify Bomedemstat Resistance Genes

A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased approach to identify genes whose loss confers resistance to a drug.[12][13] The general workflow involves introducing a library of single-guide RNAs (sgRNAs) targeting all genes in the genome into a population of cancer cells, followed by drug treatment to select for resistant clones. The



sgRNAs enriched in the resistant population point to genes whose inactivation leads to drug resistance.





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Workflow for a CRISPR-Cas9 screen to find Bomedemstat resistance genes.

Experimental ProtocolsCell Line Selection and Culture

- Cell Lines: Select relevant human myeloproliferative neoplasm cell lines, such as HEL (erythroleukemia, JAK2 V617F positive) or SET-2 (megakaryoblastic leukemia, JAK2 V617F positive).
- Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cas9 Expression: Ensure stable expression of Cas9 in the selected cell line. This can be
 achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic
 selection (e.g., blasticidin).

Genome-Wide CRISPR-Cas9 Knockout Screen

- sgRNA Library: Utilize a commercially available genome-wide sgRNA library (e.g., GeCKO v2, Brunello).
- Lentivirus Production: Produce lentivirus for the sgRNA library in HEK293T cells using appropriate packaging plasmids.
- Transduction: Transduce the Cas9-expressing MPN cell line with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
- Antibiotic Selection: Select for successfully transduced cells using puromycin.
- Bomedemstat Treatment:
 - Determine the IC50 of Bomedemstat for the parental cell line.



- Treat the transduced cell population with a concentration of Bomedemstat at or above the IC80 to select for resistant cells.
- Maintain a parallel culture of untreated cells as a reference.
- Continuously culture the cells under Bomedemstat selection, allowing for the outgrowth of resistant populations.

Identification and Validation of Candidate Genes

- Genomic DNA Extraction: Isolate genomic DNA from the Bomedemstat-resistant population and the untreated reference population.
- sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing.
- Data Analysis:
 - Align sequencing reads to the sgRNA library to determine the representation of each sgRNA.
 - Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the Bomedemstat-resistant population compared to the untreated population.

· Hit Validation:

- Validate the top candidate genes by generating individual knockout cell lines using 2-3 independent sgRNAs per gene.
- Confirm gene knockout by Western blot or Sanger sequencing.
- Perform cell viability assays to confirm that the knockout of the candidate gene confers resistance to Bomedemstat.

Data Presentation

The results of the CRISPR-Cas9 screen can be summarized in a table to highlight the top candidate genes that, when knocked out, confer resistance to Bomedemstat.



Gene Symbol	Log2 Fold Change (Resistant vs. Control)	p-value	Putative Function
TEAD4	5.8	1.2e-8	Transcription factor involved in mesenchymal transition
YAP1	5.2	3.5e-8	Transcriptional co- activator, Hippo pathway
AXL	4.9	8.1e-7	Receptor tyrosine kinase, cell survival
RUNX2	4.5	2.4e-6	Transcription factor, osteoblast differentiation
SNAI1	4.1	7.9e-6	Transcription factor, epithelial- mesenchymal transition

This is a hypothetical data table for illustrative purposes.

Conclusion

The application of CRISPR-Cas9 technology provides a powerful and unbiased method for elucidating the genetic drivers of resistance to Bomedemstat in myeloproliferative neoplasms. By identifying the genes and pathways that contribute to a resistant phenotype, researchers can gain valuable insights into the molecular mechanisms of drug action and evasion. This knowledge is critical for the development of rational combination therapies to overcome resistance and improve patient outcomes. The protocols and workflow described herein offer a comprehensive guide for drug development professionals and scientists to embark on such investigations.



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